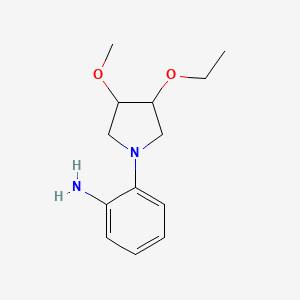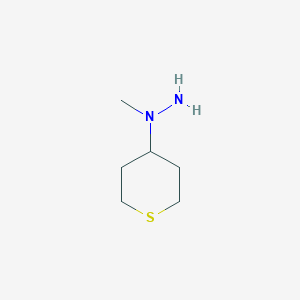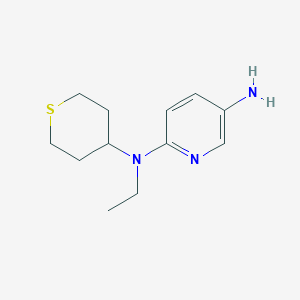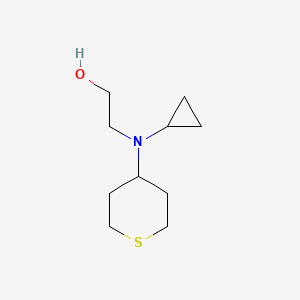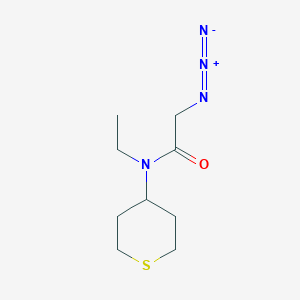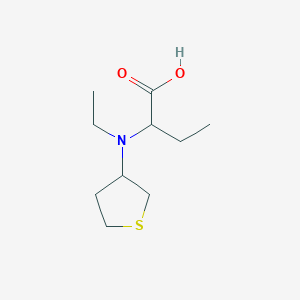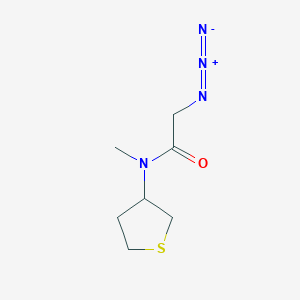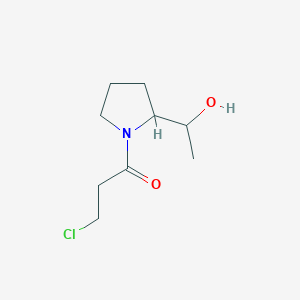
3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one
説明
“3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” is a chemical compound that is widely used in scientific experiments, with potential implications in various fields of research and industry. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle .
Synthesis Analysis
The synthesis of compounds containing a pyrrolidine ring can be achieved through two main strategies . One involves the construction of the ring from different cyclic or acyclic precursors, while the other involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis
The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring—a phenomenon called "pseudorotation" . This allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions. For instance, it can be functionalized to yield derivatives like pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol .Physical And Chemical Properties Analysis
The molecular weight of “3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one” is 205.68 g/mol.科学的研究の応用
Novel Compound Synthesis and Characterization
- Research efforts have focused on identifying and characterizing novel compounds, including derivatives of pyrrolidin-1-yl propan-1-one, through various spectroscopic methods such as GC-MS, IR, NMR, and X-ray diffraction. These studies lay the groundwork for further applications in medicinal chemistry and drug development (Nycz et al., 2016).
Pharmacological Applications
- Derivatives of pyrrolidin-2-one have been synthesized and tested for their potential antiarrhythmic, antihypertensive, and adrenolytic activities. Some compounds exhibited significant pharmacological effects, suggesting their potential utility in treating cardiovascular diseases (Malawska et al., 2002).
Antioxidant Activity
- A series of derivatives containing pyrrolidin-2-one nucleus have been synthesized and evaluated for their antioxidant activity. Some compounds demonstrated potent antioxidant effects, highlighting their potential therapeutic applications in oxidative stress-related diseases (Tumosienė et al., 2019).
Antimalarial Activity
- Aryl piperazine and pyrrolidine derivatives have been explored for their capacity to inhibit the growth of Plasmodium falciparum, demonstrating that certain structural features are crucial for antiplasmodial activity. This research points to the potential of these compounds in developing new antimalarial drugs (Mendoza et al., 2011).
Computational and Quantum Chemical Investigations
- Density functional theory (DFT) and quantum chemical calculations have been applied to investigate the molecular properties of substituted pyrrolidinones, aiding in understanding the electronic structure and reactivity of these compounds. Such studies are essential for designing drugs with optimized pharmacokinetic and pharmacodynamic properties (Bouklah et al., 2012).
Synthesis of Enantiomers
- The asymmetric synthesis of pyrrolidin-2-one derivatives has been achieved using various methods, including hydrolytic kinetic resolution, to obtain enantiomerically pure compounds. These studies are crucial for the development of chiral drugs with improved efficacy and reduced side effects (Kulig et al., 2007).
将来の方向性
特性
IUPAC Name |
3-chloro-1-[2-(1-hydroxyethyl)pyrrolidin-1-yl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16ClNO2/c1-7(12)8-3-2-6-11(8)9(13)4-5-10/h7-8,12H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRDQGPUNVDFJBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C(=O)CCCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-1-(2-(1-hydroxyethyl)pyrrolidin-1-yl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1477637.png)
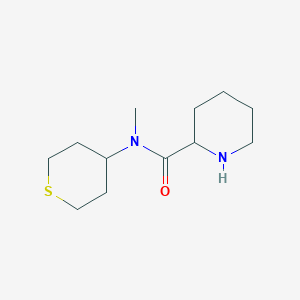
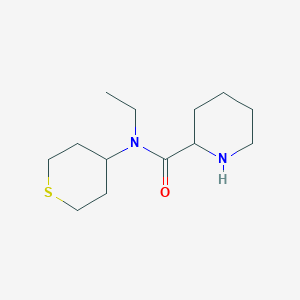

![8-(2-Aminoethyl)-1-oxa-8-azaspiro[5.5]undecan-4-ol](/img/structure/B1477647.png)

